![molecular formula C10H15BrClNO B1449119 [2-(2-Bromo-4-methylphenoxy)ethyl]methylamine hydrochloride CAS No. 1609406-49-6](/img/structure/B1449119.png)
[2-(2-Bromo-4-methylphenoxy)ethyl]methylamine hydrochloride
Overview
Description
Scientific Research Applications
Synthesis and Structural Insights
- Synthesis Techniques and Yield Optimization: The compound was utilized in the synthesis of complex organic structures, such as 1-Methyl-2-phenylthiomethyl-6-bromo-5-hydroxyindoles-3-ethoxycarbonyl, achieved through a series of reactions including Sulfide etherification, Aminating, and Nenitzescu reactions (L. Dan, 2006). This showcases its role in intricate synthetic pathways, contributing to the development of new chemical entities.
- Metabolic Pathway Insights: Research on related compounds like 4-bromo-2,5-dimethoxyphenethylamine (2C-B) has provided deep insights into metabolic pathways in rats, revealing the formation of various metabolites through distinct pathways involving deamination, reduction, oxidation, and acetylation (T. Kanamori et al., 2002). This is critical for understanding the biological interactions and transformations of similar compounds.
Chemical Reactions and Mechanisms
- Reactivity and Synthesis of Derivatives: The compound's reactivity was highlighted in the synthesis of 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride, where cyclization reactions, reduction, and acidification were involved. This synthesis route demonstrated advantages such as ease of operation, short reaction time, and high yield, indicating the compound's suitability in efficient chemical synthesis (Tan Bin, 2011).
- Application in Complex Chemical Structures: The compound was integral in the synthesis of complex structures such as N4O2-donor acyclic chelators for oxovanadium(IV/V) dinuclear entities, emphasizing its utility in crafting compounds with potential biomedical applications (Amrita Mondal et al., 2005).
Physicochemical Studies
- Powder Diffraction Investigations: Studies like those on amantadine hydrochloride and similar compounds, using powder diffractometry, shed light on the structural and crystalline properties of hydrochlorides, thereby contributing to the understanding of physicochemical characteristics of related compounds (B. Lasocha et al., 2006).
Biological Interactions and Applications
- Insights into Antiviral Mechanisms: Compounds like Arbidol, which share structural similarities, have been studied extensively for their antiviral properties, offering insights into molecular mechanisms of action against viruses such as influenza A, B, and hepatitis C virus. Understanding these mechanisms helps in the development of targeted antiviral therapies (Y. S. Boriskin et al., 2008).
Antioxidant and Antibacterial Properties
- Antibacterial and Antioxidant Properties: Bromophenols isolated from marine algae, similar in structure to the compound , have been identified for their significant antibacterial and antioxidant activities. These properties highlight the potential of related compounds in the development of natural food preservatives or pharmaceuticals (N. Xu et al., 2003).
Properties
IUPAC Name |
2-(2-bromo-4-methylphenoxy)-N-methylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO.ClH/c1-8-3-4-10(9(11)7-8)13-6-5-12-2;/h3-4,7,12H,5-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEKFCSLAWAZEGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCNC)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609406-49-6 | |
| Record name | Ethanamine, 2-(2-bromo-4-methylphenoxy)-N-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609406-49-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



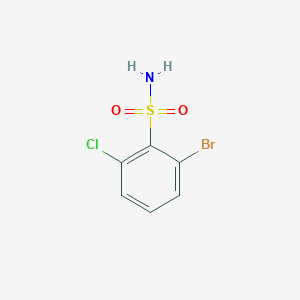
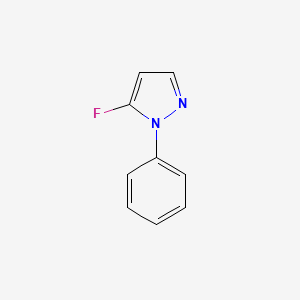
![2,2,2-Trichloro-1-(6-chloroimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B1449040.png)
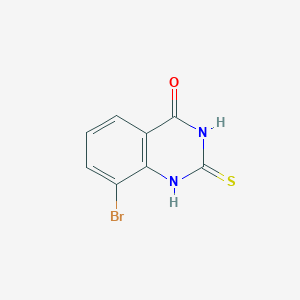
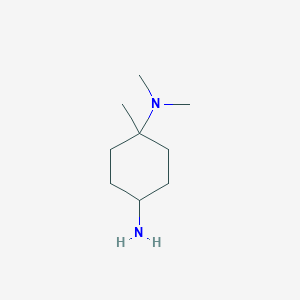
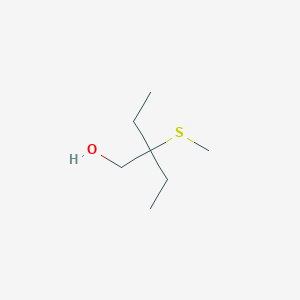
![(10-([1,1':3',1''-Terphenyl]-5'-yl)anthracen-9-yl)boronic acid](/img/structure/B1449051.png)
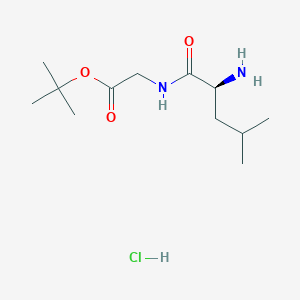
![Benzyl 1-(Hydroxymethyl)-6,7-Dihydro-5H-Imidazo[1,5-A][1,4]Diazepine-8(9H)-Carboxylate](/img/structure/B1449054.png)

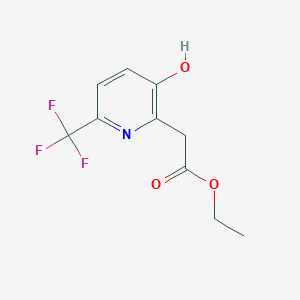
![[6-(Difluoromethoxy)pyridin-2-yl]methanamine](/img/structure/B1449057.png)

